molecular formula C17H16BrNO3 B299570 4-bromo-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

4-bromo-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Cat. No. B299570
M. Wt: 362.2 g/mol
InChI Key: LOYQEQQGTIFKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzodioxole derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is not yet fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide can exert a range of biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in lab experiments is its high potency and specificity. This compound has been found to exhibit significant biological activity at relatively low concentrations, making it an attractive candidate for drug development. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 4-bromo-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of interest is the development of novel therapeutic agents based on this compound for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of the neuroprotective effects of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential side effects and drug interactions.

Synthesis Methods

The synthesis of 4-bromo-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 6-propyl-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-bromoaniline to yield the final product.

Scientific Research Applications

4-bromo-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, analgesic, and antitumor activities. This compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

4-bromo-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C17H16BrNO3/c1-2-3-12-8-15-16(22-10-21-15)9-14(12)19-17(20)11-4-6-13(18)7-5-11/h4-9H,2-3,10H2,1H3,(H,19,20)

InChI Key

LOYQEQQGTIFKMS-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)Br)OCO2

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)Br)OCO2

Origin of Product

United States

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